molecular formula C11H10ClN3O3S B2872990 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid CAS No. 956388-76-4

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid

Cat. No.: B2872990
CAS No.: 956388-76-4
M. Wt: 299.73
InChI Key: WETMINKYSXSGDJ-UHFFFAOYSA-N
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Description

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid is a chemical compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid typically involves multiple steps. One common synthetic route starts with the condensation of 3-amino-2-thiophenecarboxylate with urea at 190°C for 2 hours to form thienopyrimidinedione[_{{{CITATION{{{_1{Design, Synthesis and Anticancer Activity of 4-Morpholinothieno[3,2-d ...](https://www.jstage.jst.go.jp/article/cpb/60/8/60_c12-00342/pdf/-char/en). Subsequent chlorination with phosphorus oxychloride yields the intermediate compound, which is then subjected to regioselective nucleophilic displacement with morpholine to produce the final product[{{{CITATION{{{_1{Design, Synthesis and Anticancer Activity of 4-Morpholinothieno3,2-d ....

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic route. This would require careful control of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, the use of appropriate catalysts and solvents would be optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like morpholine and other amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications, depending on their chemical properties.

Scientific Research Applications

Chemistry: In chemistry, 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a cytotoxic agent against various cancer cell lines, including large cell lung cancer (H460), colon cancer (HT-29), and adenocarcinomic lung cancer (A549)[_{{{CITATION{{{_2{Synthesis and antitumor activities of novel 4-morpholinothieno3,2-d .... Its ability to induce cell death in cancer cells makes it a candidate for further development as an anticancer drug.

Medicine: The medicinal applications of this compound are primarily focused on its potential as an anticancer agent. Studies have indicated that it exhibits moderate to significant cytotoxic activities against different cancer cell lines, suggesting its utility in cancer therapy.

Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for incorporation into various formulations.

Mechanism of Action

The mechanism by which 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound is believed to interfere with cellular processes essential for cancer cell survival and proliferation. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde

  • 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxamide

Uniqueness: Compared to similar compounds, 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid stands out due to its specific structural features and reactivity. Its carboxylic acid group provides additional functionality that can be exploited in various chemical reactions and applications.

Properties

IUPAC Name

2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O3S/c12-11-13-6-5-7(10(16)17)19-8(6)9(14-11)15-1-3-18-4-2-15/h5H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETMINKYSXSGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine 4 (2.5 g) was cooled to −78° C. in 50 mL of THF before adding 1.3 eq of a 2.5M solution of nBuLi in hexanes. The reaction was stirred at −78° C. for 30 minutes before warming to −40° C. for several minutes to allow for complete formation of the Lithium anion. The reaction was then re-cooled to −78° C. and carbon dioxide gas evolved from dry ice was bubbled in via cannula to the reaction solution for 1 hour. The reaction was then slowly warmed to 0° C. over 30 minutes and the THF was concentrated by rotovap. The reaction was then quenched with water and extracted with Ethyl Acetate to remove any 2-chloro-4-morpholinothieno[3,2-d]pyrimidine. The aqueous layer was then brought to pH of 2-3 by adding concentrated HCl. The resultant solid that crashed out of the aqueous layer was then collected by Buchner funnel, rinsed with water and dried overnight under vacuum to yield 2.65 g of 2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid. 500 mg of this intermediate was then subjected to Procedure A. Upon extraction into Ethyl Acetate, the product remains in the aqueous layer and is treated with 20 eq of Amberlite IR-120 ion-exchange resin for 2 hours or until the solution becomes cloudy. The solution is first filtered thru a coarse Filter Flask to remove the resin and is then filtered thru a Buchner funnel to collect the 637 mg of 2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid 13 as a light brown solid.
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2.5 g
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